molecular formula C8H8N2O B034686 N-Methyl-1,3-benzoxazol-2-amine CAS No. 19776-98-8

N-Methyl-1,3-benzoxazol-2-amine

Cat. No. B034686
CAS RN: 19776-98-8
M. Wt: 148.16 g/mol
InChI Key: RNDXNZLSLYKBAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Methyl-1,3-benzoxazol-2-amine and related derivatives often involves innovative methodologies to achieve desired structural configurations and functionalities. For instance, amino-substituted derivatives of saccharin, closely related to N-Methyl-1,3-benzoxazol-2-amine, have been synthesized and characterized, revealing insights into their molecular structure and vibrational properties through matrix-isolation FTIR spectroscopy and theoretical calculations (Almeida et al., 2009). Another study focused on the structural analysis and coordination compounds of related benzoxazol-2-yl derivatives, highlighting the complexity and versatility in synthesizing benzoxazole-based compounds (Téllez et al., 2013).

Molecular Structure Analysis

The molecular structure of N-Methyl-1,3-benzoxazol-2-amine derivatives is often analyzed using advanced spectroscopic techniques. These analyses provide detailed information on the conformational preferences, bond lengths, and electronic properties of the compounds, essential for understanding their reactivity and physical properties. For example, detailed structural and reactivity studies on amino-saccharin derivatives reveal the impact of substituents on molecular geometry and reactivity (Almeida et al., 2009).

Scientific Research Applications

  • Synthetic Organic Chemistry

    • Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
    • It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
    • A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts has been summarized .
  • Antimicrobial Activity

    • A new series of benzoxazole analogues was synthesized and checked for their in vitro antibacterial, antifungal activities .
    • The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity against several bacteria and fungal strains .
    • The compounds 1, 10, 13, 16, 19, 20 and 24 had highest antimicrobial activity with MIC values comparable to ofloxacin and fluconazole .
  • Anticancer Activity

    • The same series of benzoxazole analogues was also checked for their in vitro anticancer activities .
    • Human colorectal carcinoma (HCT116) cancer cell line was used for the determination of in vitro anticancer activity (IC50 value) by Sulforhodamine B assay .
    • The compounds 4, 6, 25 and 26 had best anticancer activity in comparison to 5-fluorouracil .
  • Anti-inflammatory Effects

    • Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .
    • This is particularly useful in the development of new drugs for the treatment of conditions such as arthritis .
    • The exact mechanisms of action and the specific experimental procedures used to determine these effects would depend on the specific study and the specific benzoxazole derivative being investigated .
  • Antioxidant Activity

    • Some benzoxazole derivatives have been found to exhibit antioxidant activity .
    • This makes them potentially useful in the development of new drugs for the treatment of conditions related to oxidative stress .
    • The specific methods of application and the outcomes of these studies would depend on the specific benzoxazole derivative and the specific experimental design .
  • Industrial Applications

    • Benzoxazole derivatives are also used in various industrial applications .
    • For example, they are used in the synthesis of dyes and pigments, as well as in the production of certain types of polymers .
    • The specific methods of application and the outcomes of these industrial processes would depend on the specific benzoxazole derivative and the specific industrial process .
  • Anti-inflammatory Effects

    • Benzoxazole derivatives have been found to exhibit anti-inflammatory effects .
    • This is particularly useful in the development of new drugs for the treatment of conditions such as arthritis .
    • The exact mechanisms of action and the specific experimental procedures used to determine these effects would depend on the specific study and the specific benzoxazole derivative being investigated .
  • Antioxidant Activity

    • Some benzoxazole derivatives have been found to exhibit antioxidant activity .
    • This makes them potentially useful in the development of new drugs for the treatment of conditions related to oxidative stress .
    • The specific methods of application and the outcomes of these studies would depend on the specific benzoxazole derivative and the specific experimental design .
  • Industrial Applications

    • Benzoxazole derivatives are also used in various industrial applications .
    • For example, they are used in the synthesis of dyes and pigments, as well as in the production of certain types of polymers .
    • The specific methods of application and the outcomes of these industrial processes would depend on the specific benzoxazole derivative and the specific industrial process .

Safety And Hazards

“N-Methyl-1,3-benzoxazol-2-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

The future directions of “N-Methyl-1,3-benzoxazol-2-amine” could involve further studies on its bioavailability, pharmacokinetics, and absorption for its future efficacy improvement .

properties

IUPAC Name

N-methyl-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-9-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDXNZLSLYKBAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343568
Record name N-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1,3-benzoxazol-2-amine

CAS RN

19776-98-8
Record name N-Methyl-1,3-benzoxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-1,3-benzoxazol-2-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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